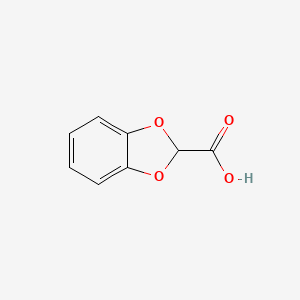
1,3-苯并二氧杂环己烷-2-羧酸
描述
1,3-Benzodioxole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电还原烷基化
1,3-苯并二氧杂环己烷-2-羧酸可用于(杂)芳烃的电还原烷基化反应 . 该过程涉及使用质子作为氢源,将稳定且通用的羧酸与(杂)芳烃偶联 . 地球上丰富的钛催化剂的应用显著改善了脱氧还原过程 .
COX抑制剂
已发现从1,3-苯并二氧杂环己烷-2-羧酸衍生的化合物是有效的COX抑制剂 . 这些化合物已被合成并评估了其抑制COX1和COX2酶的能力 .
细胞毒剂
除了是COX抑制剂之外,1,3-苯并二氧杂环己烷-2-羧酸的一些衍生物还显示出对HeLa宫颈癌细胞系的细胞毒活性 .
抗氧化活性
从1,3-苯并二氧杂环己烷-2-羧酸合成的化合物已对其体外抗氧化活性进行了评估 .
荧光羧酸
已制备出一系列以1,3-苯并二氧杂环己烷-4-或5-羧酸为共同骨架的荧光羧酸 . 这些化合物可用于需要荧光的各种应用中。
生物过程性能
作用机制
Target of Action
The primary target of 1,3-Benzodioxole-2-carboxylic acid is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
1,3-Benzodioxole-2-carboxylic acid interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound affects the auxin signaling pathway, enhancing the transcriptional activity of the auxin response reporter (DR5:GUS) . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Its potent activity in promoting root growth suggests that it may have favorable bioavailability in plant systems .
Result of Action
The action of 1,3-Benzodioxole-2-carboxylic acid results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It significantly enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Benzodioxole-2-carboxylic acid. It’s worth noting that the compound has been shown to be effective in promoting root growth in different plant species, suggesting that it may have broad applicability across various environmental conditions .
安全和危害
1,3-Benzodioxole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
1,3-Benzodioxole derivatives have shown promising results as potent auxin receptor agonists and root growth promoters . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of K-10 may be effective for enhancing root growth and crop production .
生化分析
Biochemical Properties
1,3-Benzodioxole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The interaction between 1,3-Benzodioxole-2-carboxylic acid and cyclooxygenase enzymes is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 .
Cellular Effects
1,3-Benzodioxole-2-carboxylic acid has been observed to exert various effects on different types of cells. In particular, it has shown cytotoxic activity against certain cancer cell lines, such as cervical carcinoma cells (HeLa) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, 1,3-Benzodioxole-2-carboxylic acid affects cell signaling pathways, including those involved in inflammation and pain response, by inhibiting the production of prostaglandins .
Molecular Mechanism
The molecular mechanism of action of 1,3-Benzodioxole-2-carboxylic acid involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of cyclooxygenase enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, 1,3-Benzodioxole-2-carboxylic acid may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodioxole-2-carboxylic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against cyclooxygenase enzymes over extended periods . Degradation products of 1,3-Benzodioxole-2-carboxylic acid may form under certain conditions, potentially altering its biochemical properties and effects on cells . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 1,3-Benzodioxole-2-carboxylic acid have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a threshold effect, where low doses may have minimal impact, while higher doses result in significant inhibition of cyclooxygenase enzymes and reduction in prostaglandin production . At high doses, 1,3-Benzodioxole-2-carboxylic acid may also exhibit toxic or adverse effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1,3-Benzodioxole-2-carboxylic acid is involved in various metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2 . This inhibition affects the overall metabolic flux of prostaglandin synthesis, leading to a decrease in the levels of downstream metabolites, such as thromboxane and prostacyclin . Additionally, 1,3-Benzodioxole-2-carboxylic acid may interact with other enzymes and cofactors involved in the metabolism of fatty acids and eicosanoids .
Transport and Distribution
The transport and distribution of 1,3-Benzodioxole-2-carboxylic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cell, 1,3-Benzodioxole-2-carboxylic acid may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, particularly in terms of its inhibitory effects on cyclooxygenase enzymes .
Subcellular Localization
The subcellular localization of 1,3-Benzodioxole-2-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1,3-Benzodioxole-2-carboxylic acid may localize to the endoplasmic reticulum, where cyclooxygenase enzymes are predominantly found . This localization facilitates the compound’s interaction with its target enzymes, enhancing its inhibitory effects on prostaglandin synthesis .
属性
IUPAC Name |
1,3-benzodioxole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424586 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-81-6 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


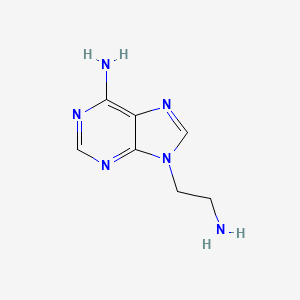
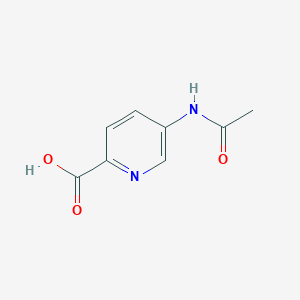
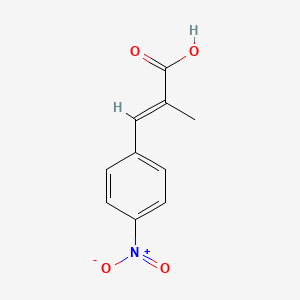
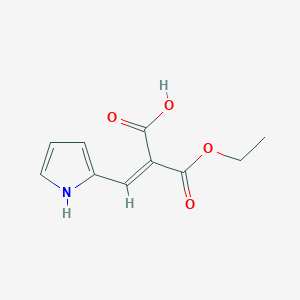

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

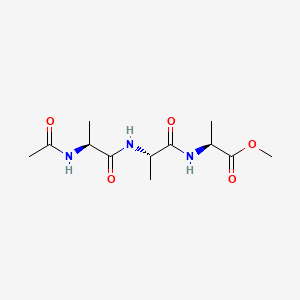
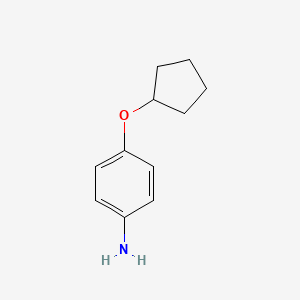

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

